molecular formula C13H9F4NO B8758243 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one

1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No. B8758243
M. Wt: 271.21 g/mol
InChI Key: UIAYXJPPPBABPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H9F4NO and its molecular weight is 271.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)7-18-8-10(13(15,16)17)5-6-12(18)19/h1-6,8H,7H2

InChI Key

UIAYXJPPPBABPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of 1-(3-chlorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one includes steps of: dissolving 0.49 g (3.0 mmol) of 5-(trifluoromethyl)pyridin-2(1H)-one in 20 ml of DMF; adding 0.66 g (4.8 mmol) of sodium carbonate and 0.85 g (4.5 mmol) 1-(bromomethyl)-2-fluorobenzene; carrying out refluxing reaction for 3 hours; adding 40 ml of 15% ammonia solution; extracting by ethyl acetate (30+20+20 mL); drying by anhydrous sodium sulfate; filtering; evaporating filtrate; and separating residue by column chromatography with eluent of petroleum ether and ethyl acetate with proportion of 6:1 to obtain 0.65 of the product 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one as a colorless oil. EI-MS (m/z): 271[M]+. 1H-NMR (CDCl3, 300 MHz): δ ppm: 5.176 (s, 2H, —CH2—), 6.623˜6.655 (d, 1H, J=9, 6 Hz, Ar—H), 7.074˜7.178 (m, 2H, Ar—H), 7.301˜7.377 (m, 1H, Ar—H), 7.410˜7.505 (m, 2H, Ar—H), 7.795 (s, 1H, Ar—H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

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